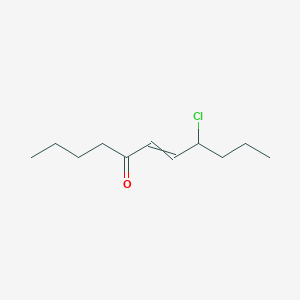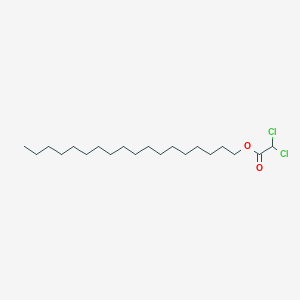
3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones Pyranones are oxygen-containing heterocycles that are significant in various biological and chemical processes This compound is characterized by the presence of a bromomethyl group, a hydroxyphenyl group, and a methyl group attached to a pyranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 3-bromo-2-methylpropene.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxyacetophenone and 3-bromo-2-methylpropene under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the pyranone ring structure. This step often requires acidic or basic catalysts to facilitate the ring closure.
Bromination: The final step involves the bromination of the methyl group to introduce the bromomethyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyranone ring or the hydroxyphenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives of the original compound.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include reduced forms of the pyranone ring or hydroxyphenyl group.
Applications De Recherche Scientifique
3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to investigate the biological activity of pyranone derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Methyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one: Lacks the halogen substituent, resulting in different reactivity and properties.
2-(2-Hydroxyphenyl)-6-methyl-4H-pyran-4-one: Lacks the bromomethyl group, affecting its chemical behavior and applications.
Uniqueness
3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and medicinal research.
Propriétés
Numéro CAS |
90618-70-5 |
|---|---|
Formule moléculaire |
C13H11BrO3 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-(2-hydroxyphenyl)-6-methylpyran-4-one |
InChI |
InChI=1S/C13H11BrO3/c1-8-6-12(16)10(7-14)13(17-8)9-4-2-3-5-11(9)15/h2-6,15H,7H2,1H3 |
Clé InChI |
RTVCYHDVRIPKRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(O1)C2=CC=CC=C2O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)


![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)



![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)

![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)

